methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is an organic compound with the molecular formula C₇H₉BrN₂O₂ It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness
This makes it a versatile intermediate in organic synthesis and enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNDESFAXPCVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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